![molecular formula C17H19NO4S B6380507 2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261941-70-1](/img/structure/B6380507.png)
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (M5PPSP-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 518.6 g/mol and a melting point of 154-155°C. M5PPSP-95 has a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics.
Applications De Recherche Scientifique
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triglycerides in the liver. It has also been used as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). In addition, it has been used to study the effects of oxidative stress on the cell cycle and apoptosis.
Mécanisme D'action
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% inhibits the activity of the enzymes DGAT and PDE4 by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thus inhibiting their activity.
Biochemical and Physiological Effects
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to inhibit the synthesis of triglycerides in the liver, as well as the breakdown of cAMP. It has also been shown to reduce oxidative stress in cells, and to induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound is relatively insoluble in water, making it difficult to prepare solutions for use in experiments.
Orientations Futures
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could be used in further studies of the effects of oxidative stress on the cell cycle and apoptosis. Additionally, it could be used to study the effects of DGAT and PDE4 inhibition on other biochemical processes, such as fatty acid synthesis and cAMP metabolism. It could also be used in studies of other diseases and conditions involving DGAT and PDE4 inhibition, such as diabetes and obesity. Finally, it could be used in studies of the effects of DGAT and PDE4 inhibitors on drug metabolism, as well as in the development of new drugs targeting these enzymes.
Méthodes De Synthèse
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized from the reaction of 4-methoxy-2-methylphenol and 3-(pyrrolidinylsulfonyl)phenol. This reaction is typically conducted in a basic, aqueous solution at a temperature of 80°C. The reaction is complete after 20-30 minutes, and the product is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
2-methoxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-17-8-7-14(12-16(17)19)13-5-4-6-15(11-13)23(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYCKEOUGJAINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685806 |
Source


|
| Record name | 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261941-70-1 |
Source


|
| Record name | 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



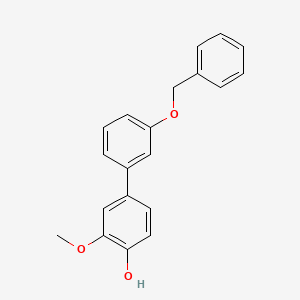
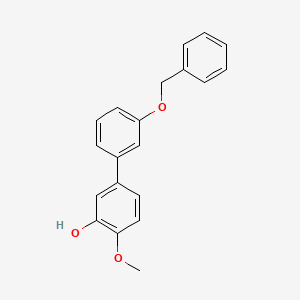


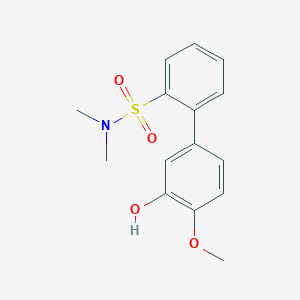
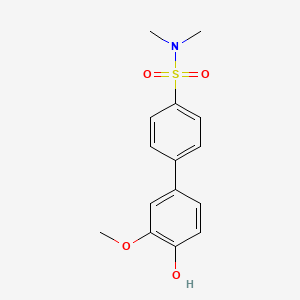
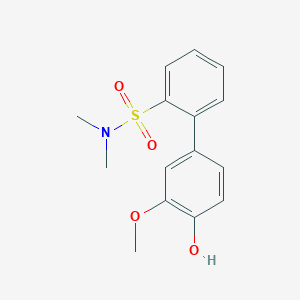
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)

![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

